molecular formula C8H4Cl2N2O2 B11875873 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid

6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid

Katalognummer: B11875873
Molekulargewicht: 231.03 g/mol
InChI-Schlüssel: MESGTWGAADPDIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid: is a halogenated heterocyclic compound with the empirical formula C7H4Cl2N2 and a molecular weight of 187.03 g/mol . This compound is known for its unique structure, which includes a fused imidazo-pyridine ring system with chlorine atoms at the 6 and 8 positions and a carboxylic acid group at the 3 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridine with formamide, followed by cyclization to form the imidazo-pyridine ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Derivatives: Products with various substituents replacing the chlorine atoms.

    Functionalized Derivatives: Esters, amides, and other derivatives formed from the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

Chemistry: 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for the development of bioactive molecules .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties .

Wirkmechanismus

The mechanism of action of 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to bind to specific sites and modulate biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the position of the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C8H4Cl2N2O2

Molekulargewicht

231.03 g/mol

IUPAC-Name

6,8-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-1-5(10)7-11-2-6(8(13)14)12(7)3-4/h1-3H,(H,13,14)

InChI-Schlüssel

MESGTWGAADPDIN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NC=C(N2C=C1Cl)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.